molecular formula C15H12N4O5 B4663642 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide

Cat. No.: B4663642
M. Wt: 328.28 g/mol
InChI Key: WWDFSVOVQDFEDC-UHFFFAOYSA-N
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Description

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is an organic compound with the molecular formula C15H10N2O7 It is characterized by the presence of a nitrobenzoyl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method is the nitration of benzene derivatives followed by amide formation. The process begins with the nitration of benzene to introduce the nitro group, followed by the acylation of the nitrobenzene to form the nitrobenzoyl intermediate. This intermediate is then reacted with an amine to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c16-13(20)9-5-10(14(17)21)7-11(6-9)18-15(22)8-1-3-12(4-2-8)19(23)24/h1-7H,(H2,16,20)(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDFSVOVQDFEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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